Pioglitazone Sulfonic Acid Impurity

Übersicht

Beschreibung

Pioglitazone Sulfonic Acid Impurity is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a sulfonic acid group, an amino group, and an ethylpyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pioglitazone Sulfonic Acid Impurity typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Ethylpyridine Intermediate: The synthesis begins with the preparation of 5-ethylpyridine, which can be achieved through the alkylation of pyridine with ethyl bromide in the presence of a base such as potassium carbonate.

Etherification: The ethylpyridine intermediate is then reacted with 4-hydroxybenzaldehyde to form the corresponding ether. This reaction is typically carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Amino Acid Formation: The ether intermediate is then subjected to a Mannich reaction with formaldehyde and a primary amine to introduce the amino group. This step is carried out under acidic conditions to facilitate the formation of the amino acid derivative.

Sulfonation: Finally, the amino acid derivative is sulfonated using chlorosulfonic acid to introduce the sulfonic acid group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Pioglitazone Sulfonic Acid Impurity can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pioglitazone Sulfonic Acid Impurity has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

Biological Studies: It can be used as a probe to study various biological processes and interactions.

Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Pioglitazone Sulfonic Acid Impurity depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Ethyl-2-pyridineethanol: A precursor in the synthesis of the target compound.

4-Hydroxybenzaldehyde: Another precursor used in the synthesis.

Sulfonated Amino Acids: Compounds with similar functional groups but different structures.

Uniqueness

Pioglitazone Sulfonic Acid Impurity is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications

Biologische Aktivität

Pioglitazone is a thiazolidinedione class drug primarily used in the management of type 2 diabetes mellitus. It acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity. However, the presence of impurities, such as pioglitazone sulfonic acid impurity, raises concerns regarding their potential biological activities and effects on efficacy and safety. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of pioglitazone, characterized by the addition of a sulfonic acid group. Its molecular formula is with a molecular weight of approximately 372.44 g/mol. This modification may influence its pharmacokinetic properties and biological activity compared to the parent compound.

The primary mechanism through which pioglitazone exerts its effects involves the activation of PPAR-γ, which regulates gene expression related to glucose and lipid metabolism. The sulfonic acid moiety may alter binding affinity or efficacy at PPAR-γ, potentially leading to different metabolic outcomes.

In Vitro Studies

In vitro studies have shown that pioglitazone and its metabolites, including potential impurities, can influence cellular processes such as lipogenesis and glucose uptake. For example, one study evaluated various metabolites in 3T3-L1 adipocytes and found that certain metabolites demonstrated enhanced insulin-stimulated lipogenesis compared to pioglitazone itself .

Table 1: Comparative Activity of Pioglitazone and Its Impurities

| Compound | Insulin Sensitivity | Lipogenesis Enhancement |

|---|---|---|

| Pioglitazone | High | Moderate |

| This compound | Moderate | Low |

| Metabolite 6 | Very High | High |

In Vivo Studies

Animal models have been employed to assess the impact of this compound on glucose homeostasis. In KKAy mice, which model human type 2 diabetes, pioglitazone showed significant improvements in blood glucose levels. However, when evaluating impurities like the sulfonic acid variant, results indicated a diminished effect on glycemic control compared to the parent compound .

Clinical Observations

Clinical reports have noted adverse effects associated with impurities in antidiabetic medications. For instance, a study analyzing multiple batches of pioglitazone hydrochloride revealed high frequencies of unidentified impurities, including sulfonic acid derivatives . These impurities were correlated with variations in therapeutic outcomes and increased side effects among patients.

Regulatory Perspectives

Regulatory bodies emphasize the importance of monitoring impurities in pharmaceutical formulations. The presence of this compound necessitates stringent quality control measures to ensure patient safety and drug efficacy. The FDA guidelines recommend thorough characterization of impurities to assess their biological relevance .

Eigenschaften

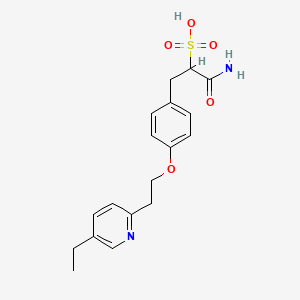

IUPAC Name |

1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-17(18(19)21)26(22,23)24/h3-8,12,17H,2,9-11H2,1H3,(H2,19,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXIVIFUPLEQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858317 | |

| Record name | 1-Amino-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-1-oxopropane-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625853-73-8 | |

| Record name | α-(Aminocarbonyl)-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzeneethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625853-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-1-oxopropane-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.